CP-465022 maleate

AMPA receptor kainate-induced response cortical neuron

Prioritize CP-465022 maleate for in vivo CNS studies requiring oral bioavailability and brain penetration unavailable with NBQX/CNQX. Its distinct binding pocket (S750A mutation-sensitive) and dual Nav1.6/AMPA pharmacology enable orthogonal validation vs. perampanel or GYKI 53655. Use to dissociate AMPA antagonism from neuroprotective effects in ischemia/seizure models. Maleate salt ensures solubility; do not substitute with HCl salt without validation.

Molecular Formula C30H28ClFN4O5
Molecular Weight 579.0 g/mol
Cat. No. B10769704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCP-465022 maleate
Molecular FormulaC30H28ClFN4O5
Molecular Weight579.0 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H24ClFN4O.C4H4O4/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;5-3(6)1-2-4(7)8/h5-16H,3-4,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b15-13+;2-1-
InChIKeyWLLUWLRVXIHECY-KSUUAYPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-465022 Maleate (CAS 199656-46-7): Quinazolinone-Based Noncompetitive AMPA Receptor Antagonist for Neuroscience Research Procurement


(Z)-but-2-enedioic acid;3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one, commonly designated as CP-465022 maleate (CAS 199656-46-7), is a quinazolin-4-one derivative that functions as a potent, selective, noncompetitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype of ionotropic glutamate receptors [1]. This compound is supplied as a maleate salt with a molecular formula of C30H28ClFN4O5 and molecular weight of 579 [1]. The active free base form, (S)-3-(2-chlorophenyl)-2-[2-(6-diethylaminomethyl-pyridin-2-yl)-vinyl]-6-fluoro-3H-quinazolin-4-one, exhibits a distinct atropisomeric structure with defined activation parameters for isomerization (ΔH‡ = 111.6 ± 0.3 kJ mol−1; ΔS‡ = −25.7 ± 0.9 J K−1 mol−1) that have been characterized in detail [2].

Why CP-465022 Maleate Cannot Be Substituted with Generic AMPA Antagonists or Alternative Salt Forms


AMPA receptor antagonists constitute a structurally and mechanistically diverse class, encompassing competitive antagonists (e.g., NBQX, CNQX), noncompetitive antagonists (e.g., GYKI 52466, GYKI 53655, perampanel, CP-465022), and negative allosteric modulators, each with distinct binding sites, subunit selectivity profiles, pharmacokinetic properties, and blood-brain barrier penetrance [1]. Even within the noncompetitive antagonist subclass, CP-465022 maleate differs critically from clinical-stage compounds such as perampanel (Fycompa®) and tool compounds such as GYKI 53655 in terms of potency (pIC50 values), binding site interactions, and efficacy in disease-relevant models [2]. Furthermore, the maleate salt form (CAS 199656-46-7) and hydrochloride salt form (CAS 1785666-59-2) exhibit different physicochemical properties affecting solubility, stability, and experimental handling; substitution between these forms without proper validation introduces uncontrolled variables that may confound experimental reproducibility [3]. The quantitative evidence presented below establishes precisely where CP-465022 maleate demonstrates verifiable differentiation that justifies its prioritized selection over close analogs.

Quantitative Differentiation Evidence for CP-465022 Maleate: Direct Comparative Data vs. Closest AMPA Antagonist Analogs


CP-465022 vs. Kainate Receptor: 25 nM IC50 with >100-Fold Selectivity Over NMDA Receptors

CP-465022 maleate inhibits kainate-induced AMPA receptor-mediated whole-cell currents in primary rat cortical neurons with an IC50 of 25 nM [1]. Under identical experimental conditions, inhibition is noncompetitive with respect to agonist concentration; the EC50 for kainate remains essentially unchanged in the presence of 32 nM CP-465022 (EC50 in absence = 145 μM; EC50 in presence = 125 μM), confirming a noncompetitive mechanism distinct from orthosteric competitive antagonists such as NBQX [1]. Selectivity assessment demonstrates that CP-465022 at 1 μM reduces NMDA-induced peak currents by only 26% after 10 minutes of application, and even at 10 μM reduces NMDA-induced peak currents by only 36% in cortical neurons, establishing >100-fold functional selectivity for AMPA over NMDA receptors [1].

AMPA receptor kainate-induced response cortical neuron glutamate receptor selectivity IC50

Noncompetitive Antagonism Mechanism: CP-465022 Binds at Site Distinct from GYKI 53655 Binding Pocket

Site-directed mutagenesis studies reveal that CP-465022 and GYKI 53655—the prototypical 2,3-benzodiazepine noncompetitive AMPA antagonist—bind to overlapping but distinct regions of the AMPA receptor. Mutations at Ser750 (rat GluA2 numbering) selectively reduce CP-465022 affinity without affecting GYKI 53655 inhibition, whereas mutations at Leu751 affect both compounds [1]. Notably, the S750A mutation reduces CP-465022 inhibition by approximately 50% while leaving GYKI 53655 inhibition unchanged [1]. This differential molecular interaction pattern demonstrates that CP-465022 occupies a unique binding pocket that is pharmacologically distinguishable from the classical noncompetitive antagonist site occupied by GYKI 53655 and related 2,3-benzodiazepines [1].

noncompetitive antagonist AMPA receptor binding site GYKI 53655 mutagenesis

CP-465022 vs. Perampanel: Comparable In Vitro Potency with Differential In Vivo Neuroprotective Efficacy

In the GluA1o-γ4 intracellular calcium assay, CP-465022 exhibits antagonist potency comparable to perampanel (Fycompa®), an FDA-approved AMPA receptor antagonist for epilepsy. CP-465022 demonstrates a pIC50 of 6.73 ± 0.33 (equivalent to IC50 = 186 nM) in this recombinant assay system, compared to perampanel with a pIC50 of 7.10 ± 0.14 (equivalent to IC50 = 79 nM), representing only a 2.3-fold difference in potency [1]. Despite this comparable in vitro potency, CP-465022 exhibits a distinct functional profile in in vivo ischemia models: it displays potent anticonvulsant activity and effectively blocks AMPA receptor-mediated hippocampal synaptic transmission in vivo, but does not confer neuroprotection in experimental cerebral ischemia models—a finding that distinguishes it from compounds such as perampanel which have demonstrated protective effects in audiogenic, MES-induced, and PTZ-induced seizure models with ED50 values of 0.47, 1.6, and 0.94 mg/kg, respectively [2][3].

perampanel AMPA antagonist anticonvulsant pIC50 neuroprotection

Enantiomeric Specificity: Active (S)-CP-465022 vs. Inactive (R)-CP-465021—Atropisomerism Determines Pharmacological Activity

CP-465022 exists as an atropisomeric pair due to restricted rotation around the N3-aryl bond of the quinazolinone core. The (S)-enantiomer, designated CP-465022, is the pharmacologically active species, while the (R)-enantiomer, designated CP-465021, is essentially inactive . Commercial formulations labeled as CP-465022 are commonly supplied as a mixture of both enantiomers (also designated CP-392110), but only the (S)-enantiomer contributes to AMPA receptor antagonism [1]. The activation parameters for atropisomerization have been precisely quantified: ΔH‡ = 111.6 ± 0.3 kJ mol−1 (26.7 ± 0.1 kcal mol−1) and ΔS‡ = −25.7 ± 0.9 J K−1 mol−1 (−6.1 ± 0.2 cal K−1 mol−1) [2]. These thermodynamic parameters indicate that interconversion between enantiomers occurs with a half-life of hours at physiological temperatures, necessitating careful experimental timing and temperature control in assays requiring enantiomerically defined material [2].

atropisomerism enantiomer CP-465021 CP-465022 chiral pharmacology

CP-465022 Dual Pharmacology: AMPA Receptor Antagonist with Nav1.6 Channel Modulation

In addition to its primary activity as a noncompetitive AMPA receptor antagonist (IC50 = 25 nM), CP-465022 hydrochloride exhibits significant blockade of the persistent component of Nav1.6 voltage-gated sodium channel activity . This dual pharmacology—combined AMPA receptor antagonism and Nav1.6 channel modulation—is not reported for other classical AMPA antagonists such as NBQX, GYKI 53655, or perampanel, which act solely through glutamate receptor mechanisms [1]. The Nav1.6 modulatory activity is particularly relevant to excitability studies in neuronal circuits where both glutamatergic transmission and intrinsic neuronal excitability contribute to network dynamics. The brain-penetrant and orally active properties of CP-465022 further enable in vivo studies examining the intersection of these two mechanisms .

Nav1.6 voltage-gated sodium channel AMPA receptor dual pharmacology persistent current

Brain Penetrance and Oral Bioavailability: CP-465022 Enables In Vivo CNS Studies Unachievable with Most AMPA Antagonist Tool Compounds

CP-465022 maleate/hydrochloride is characterized as brain-penetrant and orally active, enabling systemic administration in in vivo CNS studies . This pharmacokinetic property stands in contrast to many widely used AMPA antagonist tool compounds, including NBQX and CNQX, which exhibit poor blood-brain barrier penetration and require direct intracerebroventricular or intrathecal administration to achieve CNS exposure [1]. In vivo studies demonstrate that CP-465022 potently and efficaciously inhibits AMPA receptor-mediated hippocampal synaptic transmission and the induction of seizures following systemic administration, confirming functional CNS target engagement . The combination of brain penetration and oral bioavailability positions CP-465022 as one of the few noncompetitive AMPA receptor antagonist tool compounds suitable for chronic dosing paradigms and behavioral studies where invasive administration routes would confound experimental interpretation.

brain penetration oral bioavailability in vivo CNS hippocampal synaptic transmission

Optimal Research and Industrial Application Scenarios for CP-465022 Maleate Based on Verified Differentiation Evidence


Orthogonal Pharmacological Validation in AMPA Receptor Mechanistic Studies

CP-465022 maleate is uniquely suited as a second, mechanistically distinct noncompetitive AMPA antagonist for orthogonal validation experiments. While GYKI 53655 and perampanel bind to the classical noncompetitive antagonist site, CP-465022 occupies a partially overlapping but distinct binding pocket as demonstrated by differential sensitivity to the S750A mutation [1]. Employing both CP-465022 and GYKI 53655 in parallel experiments enables researchers to confirm that observed AMPA receptor-mediated effects are not artifacts of a single binding site interaction. This orthogonal approach is particularly valuable in studies of AMPA receptor subunit assembly, trafficking, and synaptic plasticity where off-target effects of individual tool compounds may confound interpretation [1].

In Vivo Studies Requiring Systemic, Brain-Penetrant AMPA Receptor Antagonism

For chronic dosing paradigms, behavioral neuroscience experiments, and epilepsy/seizure models where systemic drug administration is required, CP-465022 maleate offers the critical combination of oral bioavailability and brain penetration that is absent in most commercially available AMPA antagonist tool compounds [1]. Its demonstrated ability to inhibit AMPA receptor-mediated hippocampal synaptic transmission following systemic administration validates functional CNS target engagement [2]. Researchers conducting in vivo studies of excitotoxicity, synaptic plasticity, epileptogenesis, or cognitive function should prioritize CP-465022 maleate over NBQX or CNQX, which require invasive intracerebroventricular administration and are unsuitable for chronic studies [1].

Dual-Mechanism Investigations of AMPA Receptor and Nav1.6 Channel Convergence

CP-465022 hydrochloride/maleate represents the only commercially available AMPA receptor antagonist that also modulates Nav1.6 voltage-gated sodium channel persistent currents [1]. This dual pharmacology makes it an indispensable tool for studies investigating the intersection of glutamatergic synaptic transmission and intrinsic neuronal excitability. Applications include research on hyperexcitability disorders, epilepsy, neuropathic pain, and excitotoxic neurodegeneration where both AMPA receptor overactivation and sodium channel dysfunction contribute to pathophysiology [1]. Substitution with perampanel, GYKI 53655, or NBQX in such studies would fail to recapitulate the Nav1.6 modulatory component, potentially leading to incomplete or misleading conclusions about network-level excitability mechanisms [2].

Pharmacological Comparator Studies with Perampanel to Dissociate AMPA Antagonism from Neuroprotection

CP-465022 maleate exhibits in vitro AMPA antagonist potency comparable to perampanel (pIC50 = 6.73 vs. 7.10; 2.3-fold difference) but lacks the neuroprotective efficacy observed with perampanel in cerebral ischemia and seizure models [1][2]. This differential efficacy profile makes CP-465022 an ideal comparator compound for studies seeking to dissociate AMPA receptor antagonism per se from downstream neuroprotective or disease-modifying effects. When used alongside perampanel in parallel experimental arms, CP-465022 enables researchers to determine whether observed therapeutic effects stem from AMPA receptor blockade alone (present with both compounds) or require additional properties unique to perampanel (present only with perampanel) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for CP-465022 maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.